2-Benzyloctahydrocyclopenta[C]pyrrol-4-OL is a complex organic compound characterized by a unique bicyclic structure. It belongs to a class of compounds known as cyclopentapyrroles, which have garnered interest in various scientific fields due to their potential biological activities and applications in medicinal chemistry.
This compound can be sourced from various chemical databases, including BenchChem and PubChem, where it is cataloged under specific identifiers such as the InChI (International Chemical Identifier) and CAS number. It is classified within the broader category of cyclic amines and heterocycles, specifically focusing on pyrrole derivatives, which are known for their diverse biological activities.
The synthesis of 2-Benzyloctahydrocyclopenta[C]pyrrol-4-OL typically involves several critical steps:
The synthesis may require specific reaction conditions such as temperature control and the use of solvents like toluene or dichloromethane. Additionally, purification methods such as chromatography are essential to isolate the final product with high purity.
The molecular structure of 2-Benzyloctahydrocyclopenta[C]pyrrol-4-OL can be described by its IUPAC name and represented by its chemical formula . The compound features a bicyclic framework with a hydroxyl group attached to one of the carbon atoms in the cyclopentapyrrole ring.
InChI=1S/C15H21NO/c17-12-15-8-4-7-14(15)10-16(11-15)9-13-5-2-1-3-6-13/h1-3,5-6,14,17H,4,7-12H2
HUMHLGKGPBRHRM-UHFFFAOYSA-N
2-Benzyloctahydrocyclopenta[C]pyrrol-4-OL participates in several chemical reactions:
The choice of reagents and reaction conditions significantly influences the yield and purity of the products formed during these reactions.
The mechanism of action for 2-Benzyloctahydrocyclopenta[C]pyrrol-4-OL involves its interaction with specific biological targets. Its structural features enable it to bind effectively to certain enzymes or receptors, potentially modulating their activity. This interaction could lead to various biological effects, making it a candidate for therapeutic exploration .
The physical properties of 2-Benzyloctahydrocyclopenta[C]pyrrol-4-OL include:
Key chemical properties include:
Relevant data regarding melting point, boiling point, and spectral characteristics (NMR, IR) would provide further insights into its properties but are not detailed in the current sources.
2-Benzyloctahydrocyclopenta[C]pyrrol-4-OL has several notable applications:
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4